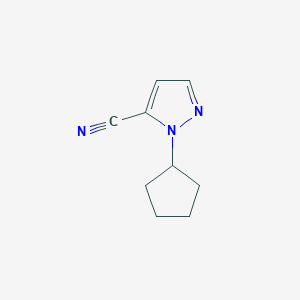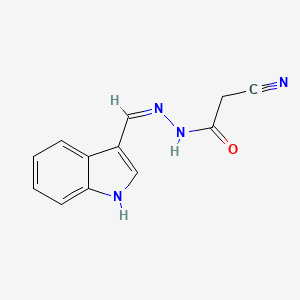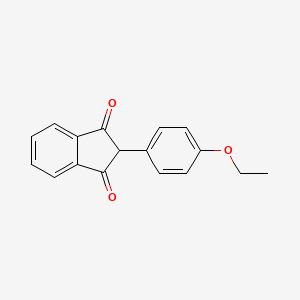![molecular formula C13H15Cl4NO3S B11712528 3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)
3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-metil-N-[2,2,2-tricloro-1-(4-clorobenzenosulfonil)etil]butanamida es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-metil-N-[2,2,2-tricloro-1-(4-clorobenzenosulfonil)etil]butanamida típicamente involucra múltiples pasos, comenzando con la preparación de la estructura principal y la posterior funcionalización. Las rutas sintéticas comunes incluyen:
Formación de la Estructura Principal: Esto implica la reacción de 3-metilbutanamida con 2,2,2-tricloroetanol en condiciones ácidas para formar el compuesto intermedio.
Funcionalización: El intermedio luego se hace reaccionar con cloruro de 4-clorobenzenosulfonilo en presencia de una base como la trietilamina para introducir el grupo sulfonilo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-metil-N-[2,2,2-tricloro-1-(4-clorobenzenosulfonil)etil]butanamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los correspondientes sulfoxidos o sulfones.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de litio y aluminio pueden convertir el grupo sulfonilo en un grupo sulfinilo o tiol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo triclorometilo, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo y peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles y alcóxidos en condiciones básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfones, tioles y varios derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
3-metil-N-[2,2,2-tricloro-1-(4-clorobenzenosulfonil)etil]butanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de moléculas complejas.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar las actividades enzimáticas y las interacciones de proteínas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-metil-N-[2,2,2-tricloro-1-(4-clorobenzenosulfonil)etil]butanamida implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas y proteínas, alterando sus actividades y funciones. Los grupos triclorometilo y sulfonilo juegan un papel crucial en estas interacciones, contribuyendo a los efectos biológicos y químicos generales del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-metil-N-[2,2,2-tricloro-1-(4-yodobenzenosulfonil)etil]butanamida
- 3-metil-N-[2,2,2-tricloro-1-(4-nitrobenzenosulfonil)etil]butanamida
- 3-metil-N-[2,2,2-tricloro-1-(4-cloro-1-naftilamino)etil]butanamida
Unicidad
3-metil-N-[2,2,2-tricloro-1-(4-clorobenzenosulfonil)etil]butanamida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del grupo 4-clorobenzenosulfonilo, en particular, lo diferencia de otros compuestos similares y contribuye a sus aplicaciones y efectos específicos.
Propiedades
Fórmula molecular |
C13H15Cl4NO3S |
|---|---|
Peso molecular |
407.1 g/mol |
Nombre IUPAC |
3-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfonylethyl]butanamide |
InChI |
InChI=1S/C13H15Cl4NO3S/c1-8(2)7-11(19)18-12(13(15,16)17)22(20,21)10-5-3-9(14)4-6-10/h3-6,8,12H,7H2,1-2H3,(H,18,19) |
Clave InChI |
KJRRTNJFBLDQFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)

![2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B11712472.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)
![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)




![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11712525.png)



